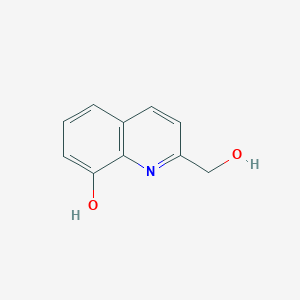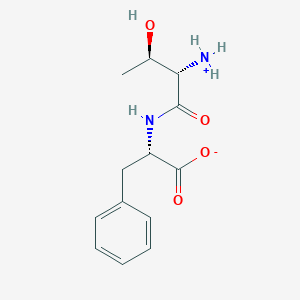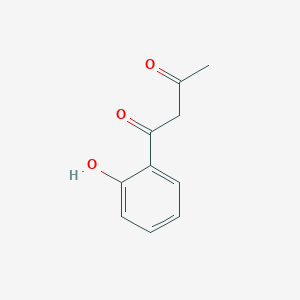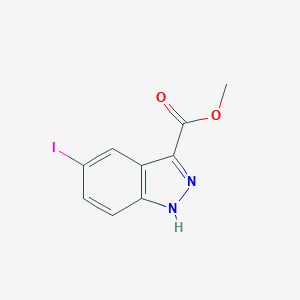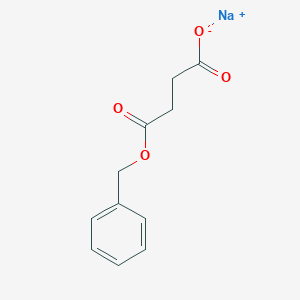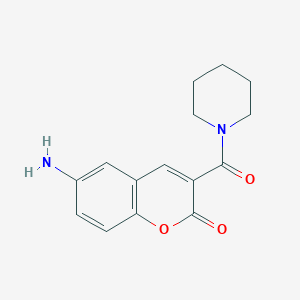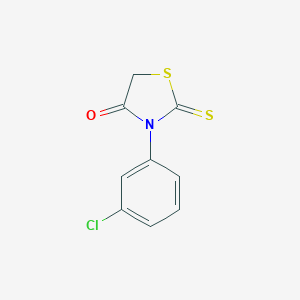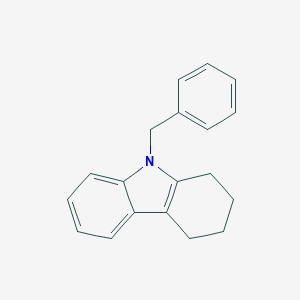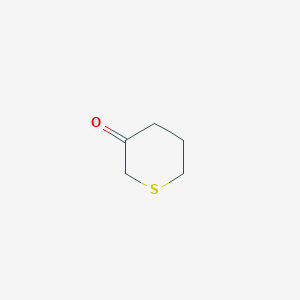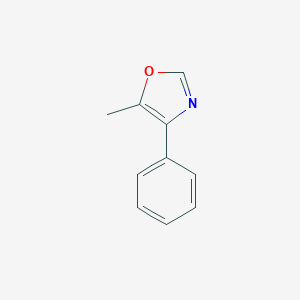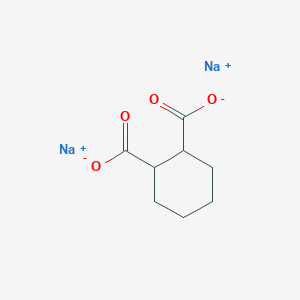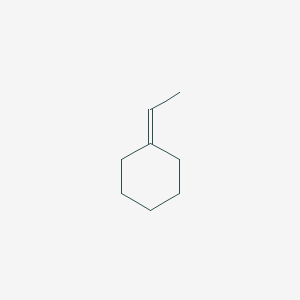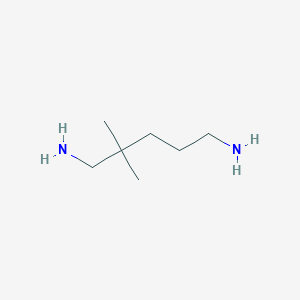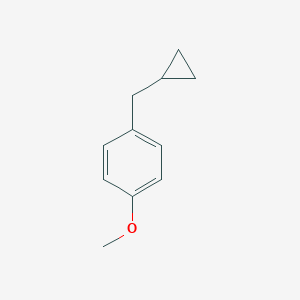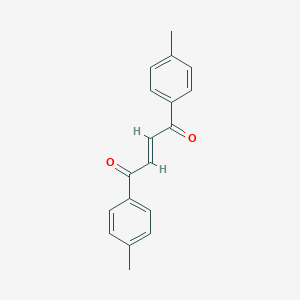
(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione" is a derivative of 1,4-diketone, which is a class of organic compounds characterized by having two carbonyl groups (C=O) on a four-carbon chain. The specific structure of this compound includes two 4-methylphenyl groups attached to the ends of the 1,4-diketone chain. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures which can be used to infer properties and reactivity patterns.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of the 1,4-diketone backbone followed by the attachment of aromatic rings through various organic synthesis methods. For example, the synthesis of thiophene-based semiconductors involves precursor molecules similar to the target compound . The synthesis of halogenated derivatives, as seen in paper , suggests that halogenation reactions could be a step in the synthesis of related compounds. These methods could potentially be adapted for the synthesis of "(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione".
Molecular Structure Analysis
The molecular structure of related compounds, such as the chloro and bromo derivatives mentioned in paper , consists of aromatic rings bonded to a 1,4-diketone moiety. The geometry around the diketone is typically planar or near-planar, which is a common feature in conjugated systems. The presence of substituents on the aromatic rings can influence the planarity and overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of 1,4-diketones and their derivatives often involves the carbonyl groups. These groups can undergo various nucleophilic addition reactions, condensation reactions, and can also be involved in the formation of heterocycles. The presence of substituents on the aromatic rings can affect the electron density and thus the reactivity of the diketone moiety. The papers provided do not directly address the reactivity of the specific compound , but the general reactivity trends of similar molecules can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diketones and their derivatives are influenced by their molecular structure. The planarity of the diketone moiety contributes to the conjugation of the system, which can affect the compound's color, melting point, and solubility. The substituents on the aromatic rings can further modify these properties. For instance, halogenated derivatives exhibit specific types of intermolecular interactions, such as C—Cl...Cl and C—Br...Br interactions, which can influence the crystal packing and stability . These interactions are not directly applicable to the methyl-substituted compound, but they highlight the importance of substituents in determining the physical properties of these molecules.
Safety And Hazards
This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions.
将来の方向性
This could involve discussing potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.
特性
IUPAC Name |
(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTZEZLDTOKEGI-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione | |
CAS RN |
5465-41-8 |
Source


|
| Record name | NSC29008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

